molecular formula C18H22N4O3 B2618951 6-methoxy-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2415518-28-2

6-methoxy-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B2618951
CAS No.: 2415518-28-2
M. Wt: 342.399
InChI Key: FYTQWCQRCSCGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperidine ring, and methoxybenzoyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperidine ring, and the attachment of the methoxybenzoyl groups. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Ring: This step may involve the use of piperidine derivatives and coupling reactions.

    Attachment of Methoxybenzoyl Groups: This can be done through acylation reactions using methoxybenzoyl chloride and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzoyl groups, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-methoxy-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine: A structurally similar compound with potential differences in biological activity.

    4-methoxybenzoyl derivatives: Compounds with similar functional groups that may exhibit comparable chemical properties.

Uniqueness

6-methoxy-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-5-3-13(4-6-15)18(23)22-9-7-14(8-10-22)21-16-11-17(25-2)20-12-19-16/h3-6,11-12,14H,7-10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTQWCQRCSCGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC3=CC(=NC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.